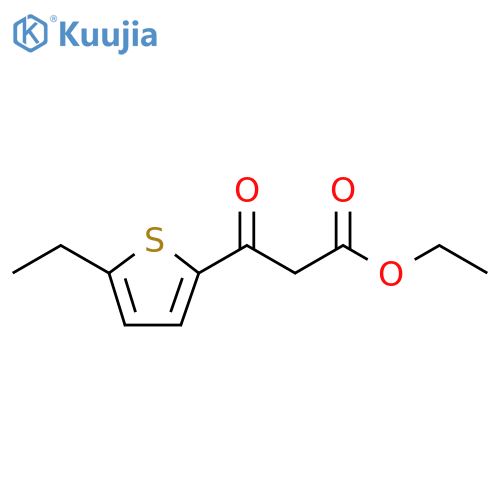

Cas no 1274052-38-8 (ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate)

1274052-38-8 structure

商品名:ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate

ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate

- 2-Thiophenepropanoic acid, 5-ethyl-β-oxo-, ethyl ester

-

- インチ: 1S/C11H14O3S/c1-3-8-5-6-10(15-8)9(12)7-11(13)14-4-2/h5-6H,3-4,7H2,1-2H3

- InChIKey: KOVUUYALFMHJKJ-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(CC)S1)(=O)CC(=O)OCC

じっけんとくせい

- 密度みつど: 1.152±0.06 g/cm3(Predicted)

- ふってん: 331.0±32.0 °C(Predicted)

- 酸性度係数(pKa): 10.03±0.48(Predicted)

ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1126835-2.5g |

ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |

1274052-38-8 | 95% | 2.5g |

$1230.0 | 2023-10-26 | |

| Enamine | EN300-1126835-5.0g |

ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |

1274052-38-8 | 5g |

$2277.0 | 2023-05-25 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418747-10g |

Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |

1274052-38-8 | 98% | 10g |

¥26460.00 | 2024-08-09 | |

| Enamine | EN300-1126835-0.5g |

ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |

1274052-38-8 | 95% | 0.5g |

$603.0 | 2023-10-26 | |

| Enamine | EN300-1126835-10.0g |

ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |

1274052-38-8 | 10g |

$3376.0 | 2023-05-25 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418747-1g |

Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |

1274052-38-8 | 98% | 1g |

¥5275.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418747-5g |

Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |

1274052-38-8 | 98% | 5g |

¥17836.00 | 2024-08-09 | |

| Enamine | EN300-1126835-0.25g |

ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |

1274052-38-8 | 95% | 0.25g |

$579.0 | 2023-10-26 | |

| Enamine | EN300-1126835-1.0g |

ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |

1274052-38-8 | 1g |

$785.0 | 2023-05-25 | ||

| Enamine | EN300-1126835-0.1g |

ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |

1274052-38-8 | 95% | 0.1g |

$553.0 | 2023-10-26 |

ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

1274052-38-8 (ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬